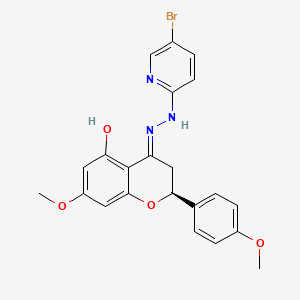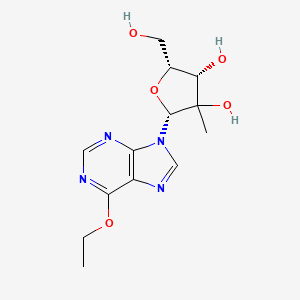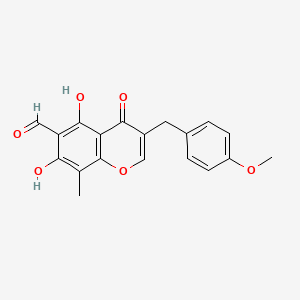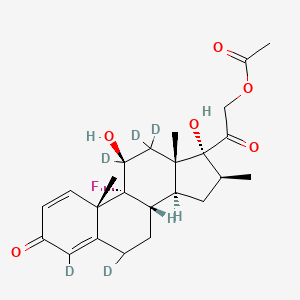
P-gp modulator 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-gp modulator 2 is a compound that interacts with P-glycoprotein, a crucial membrane transporter responsible for the efflux of various xenobiotics and endobiotics from cells. P-glycoprotein plays a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy . This compound can either inhibit or induce the activity of P-glycoprotein, making it a valuable tool in overcoming drug resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P-gp modulator 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step often involves cyclization reactions or coupling reactions using reagents like palladium catalysts.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through reactions like nucleophilic substitution or oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
P-gp modulator 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes and its regulation.
Medicine: Potentially used to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein, thereby overcoming multidrug resistance in cancer cells.
Industry: Employed in the development of new drugs and therapeutic strategies targeting P-glycoprotein.
作用机制
P-gp modulator 2 exerts its effects by interacting with P-glycoprotein, either inhibiting or inducing its activity. The compound binds to specific sites on P-glycoprotein, altering its conformation and affecting its ability to transport substrates. This interaction can modulate the efflux of drugs and other compounds, thereby influencing their intracellular concentrations and therapeutic efficacy .
相似化合物的比较
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent known to inhibit P-glycoprotein.
Cyclosporine A: An immunosuppressant that acts as a P-glycoprotein inhibitor.
Uniqueness of P-gp Modulator 2: this compound is unique in its dual ability to either inhibit or induce P-glycoprotein activity, depending on the context and concentration. This versatility makes it a valuable tool in research and therapeutic applications, offering more flexibility compared to other P-glycoprotein modulators .
属性
分子式 |
C22H20BrN3O4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC 名称 |
(2S,4E)-4-[(5-bromopyridin-2-yl)hydrazinylidene]-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-5-ol |
InChI |
InChI=1S/C22H20BrN3O4/c1-28-15-6-3-13(4-7-15)19-11-17(25-26-21-8-5-14(23)12-24-21)22-18(27)9-16(29-2)10-20(22)30-19/h3-10,12,19,27H,11H2,1-2H3,(H,24,26)/b25-17+/t19-/m0/s1 |
InChI 键 |
RFWHZOOVVDNDCL-HLNOYYKJSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2C/C(=N\NC3=NC=C(C=C3)Br)/C4=C(C=C(C=C4O2)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)C2CC(=NNC3=NC=C(C=C3)Br)C4=C(C=C(C=C4O2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)

![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)


![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)




![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

